((5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid
Description
This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core with a Z-configuration methylene bridge linking a substituted pyrazole moiety. The pyrazole ring is substituted at position 3 with a 4-isobutoxy-3-methylphenyl group and at position 1 with a phenyl group. The thiazolidinone ring is further functionalized with a thioxo group at position 2 and an acetic acid chain at position 3. Its molecular formula is C₂₉H₂₈N₃O₄S₂, with an average mass of ~570.7 g/mol.
The compound’s design integrates structural motifs known for bioactivity:
- Pyrazole: Imparts rigidity and enhances binding to biological targets via π-π interactions .
- Isobutoxy group: Modulates lipophilicity and metabolic stability .
- Thioxothiazolidinone: Contributes to redox activity and metal chelation, often associated with antimicrobial or anticancer effects .
Synthesis typically involves condensation of substituted pyrazole aldehydes with thiazolidinone precursors, followed by functionalization of the acetic acid side chain .
Properties
Molecular Formula |
C26H25N3O4S2 |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
2-[(5Z)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C26H25N3O4S2/c1-16(2)15-33-21-10-9-18(11-17(21)3)24-19(13-29(27-24)20-7-5-4-6-8-20)12-22-25(32)28(14-23(30)31)26(34)35-22/h4-13,16H,14-15H2,1-3H3,(H,30,31)/b22-12- |
InChI Key |
QKNXQMITLBRYCL-UUYOSTAYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4)OCC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the aldol condensation reaction between methyl ketone derivatives and glyoxylic acid under microwave-assisted conditions . This method provides the desired product in moderate to excellent yields for a wide range of substrates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
((5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
((5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ((5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their differentiating features are summarized below:
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Structural and Electronic Differences
Alkoxy Substituents: The isobutoxy group in the target compound provides steric bulk and moderate lipophilicity, balancing solubility and membrane permeability . The butoxy group () increases hydrophobicity but may reduce metabolic stability due to longer chain oxidation .
Acid Side Chain: The acetic acid chain in the target compound offers optimal acidity (pKa ~2.5) for ionic interactions with basic residues in biological targets. The butanoic acid chain () extends the molecule’s length, which could improve binding to deep hydrophobic pockets but reduce solubility .
Fluorophenyl groups () introduce planarity and rigidity, favoring crystallinity and structural characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
